Laevuflex

Description

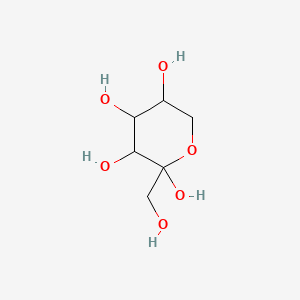

Laevuflex, a synonym for D-fructose (C₆H₁₂O₆), is a naturally occurring monosaccharide classified as a ketohexose due to its six-carbon chain and ketone functional group at the C2 position. It is commonly found in fruits, honey, and vegetables such as Apium graveolens (celery) . As a highly water-soluble sugar, this compound exhibits a sweetness level approximately 1.5–1.7 times that of sucrose, making it a popular sweetener in the food and pharmaceutical industries . Its applications extend to intravenous formulations and oral rehydration solutions due to its rapid metabolic absorption and compatibility with human physiology .

Properties

IUPAC Name |

2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859147 | |

| Record name | Hex-2-ulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686298-95-3, 6347-01-9 | |

| Record name | 2-Hexulopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686298-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laevuflex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hex-2-ulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Laevuflex can be synthesized through a series of chemical reactions involving the manipulation of molecules. The synthesis process typically involves the use of physical and chemical techniques to accurately identify, synthesize, and manipulate the molecules of interest. The specific reaction conditions and reagents used in the synthesis of this compound are tailored to achieve the desired molecular structure and properties.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis processes that ensure high purity and yield. The methods used in industrial production are optimized for efficiency and cost-effectiveness, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Laevuflex undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific research applications.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Laevuflex has a wide range of scientific research applications due to its versatile properties. It is used in the study of the structure and function of proteins, nucleic acids, and other molecules. Some of the key applications include:

Chemistry: this compound is used in synthetic chemistry to develop new compounds and study reaction mechanisms.

Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions.

Industry: The compound is used in various industrial processes, including the production of advanced materials and the development of new technologies.

Mechanism of Action

The mechanism of action of Laevuflex involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can involve the inhibition or activation of enzymes, receptors, or other proteins involved in cellular processes. The precise molecular targets and pathways affected by this compound depend on the specific application and the context in which it is used.

Comparison with Similar Compounds

Laevuflex (D-fructose) shares structural and functional similarities with other hexoses, particularly D-tagatose and D-glucose . Below is a detailed comparison based on molecular properties, physiological roles, and industrial applications.

Structural and Physicochemical Properties

| Property | This compound (D-Fructose) | D-Tagatose | D-Glucose |

|---|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molecular Weight (g/mol) | 180.16 | 180.16 | 180.16 |

| Functional Group | Ketone (C2) | Ketone (C2) | Aldehyde (C1) |

| Stereoisomerism | C3, C4, C5 chiral centers | Epimer of fructose at C4 | C3, C4, C5 chiral centers |

| Solubility (g/100 mL H₂O) | ~375 (20°C) | ~58 (25°C) | ~91 (25°C) |

| Relative Sweetness | 1.5–1.7× sucrose | 0.9× sucrose | 0.7–0.8× sucrose |

| Melting Point (°C) | ~103 (decomposes) | ~134 | ~146 |

Key Observations :

- D-Tagatose is a C4 epimer of fructose, resulting in distinct metabolic pathways and reduced caloric yield (~1.5 kcal/g vs. fructose’s 4 kcal/g) .

- D-Glucose , an aldohexose, is less sweet but more thermostable, making it preferable in baked goods and fermentation processes .

Functional and Metabolic Comparisons

Metabolism :

- This compound is primarily metabolized in the liver via the fructokinase pathway , bypassing glycolysis regulation, which can contribute to hyperlipidemia under excessive intake .

- D-Tagatose undergoes minimal hepatic metabolism, with ~80% excreted unchanged, reducing its glycemic impact .

- D-Glucose is directly absorbed into the bloodstream, regulated by insulin, and serves as a primary energy source for cells .

- D-Glucose is critical in clinical settings for hypoglycemia treatment but lacks the sweetness profile of fructose .

Research Findings :

Biological Activity

Laevuflex, a natural compound derived from plants such as Centaurea jacea and Centaurea bracteata, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy in various biological contexts.

This compound is characterized by its unique chemical structure, which allows it to interact with various biological molecules. Its primary mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, crucial for cellular defense against oxidative stress. By enhancing the expression of antioxidant enzymes, this compound protects cells from oxidative damage, particularly in hepatocytes.

Key Chemical Reactions

- Oxidation : Converts this compound into various derivatives depending on the reagents used.

- Reduction : Alters functional groups, leading to new compounds.

- Substitution : Replaces functional groups, modifying properties and activities.

Biological Activities

This compound exhibits several notable biological activities:

- Cytoprotective Effects : Demonstrated protective effects against oxidative stress in liver cells (hepatocytes), which is vital for preventing liver damage and improving overall liver health.

- Antioxidant Properties : The compound's ability to activate Nrf2 enhances cellular antioxidant defenses, making it a candidate for therapeutic applications in conditions characterized by oxidative stress.

- Potential Therapeutic Applications : Research indicates that this compound may be leveraged in developing new therapeutic agents due to its unique properties and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its potential applications:

-

Hepatoprotective Study :

- Objective : To evaluate the cytoprotective effects of this compound on hepatocytes exposed to oxidative stress.

- Findings : The study found that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls.

-

Mechanistic Insights :

- Research Focus : Investigating the molecular pathways activated by this compound.

- Results : Activation of the Nrf2 pathway was confirmed via Western blot analysis, showing increased levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase post-treatment with this compound.

-

Comparative Analysis :

- A comparative study highlighted this compound's effectiveness against other compounds with similar structures but different mechanisms of action, such as levofloxacin. This study emphasized this compound's unique profile in modulating cellular responses to oxidative stress.

Data Table: Comparative Biological Activities

| Compound | Mechanism of Action | Primary Biological Activity | Reference |

|---|---|---|---|

| This compound | Nrf2 activation | Cytoprotection in hepatocytes | |

| Levofloxacin | DNA gyrase inhibition | Antibacterial | |

| Ofloxacin | DNA gyrase inhibition | Antibacterial | |

| Rosa Laevigata | Antioxidant activity | Cytoprotection |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.